2-Fluorobenzo[d]thiazol-4-ol is a heterocyclic compound that belongs to the benzothiazole family, characterized by a fluorine atom at the second position of the benzene ring and a hydroxyl group at the fourth position of the thiazole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from various precursors, primarily involving derivatives of benzo[d]thiazole. Research has shown that it can be produced through several synthetic routes, which will be discussed in detail later.
2-Fluorobenzo[d]thiazol-4-ol is classified as an aromatic heterocyclic compound. It is part of a broader category of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-Fluorobenzo[d]thiazol-4-ol typically involves the cyclization of 2-amino thiophenol derivatives with fluorinated reagents. One common method includes the reaction of 2-amino-5-fluorobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide, followed by oxidation to yield the desired benzothiazole derivative.
The molecular formula for 2-Fluorobenzo[d]thiazol-4-ol is with a molecular weight of approximately 168.13 g/mol. The structure features a benzene ring fused to a thiazole ring, with specific substituents that influence its chemical properties.
2-Fluorobenzo[d]thiazol-4-ol undergoes various chemical reactions:
The mechanism of action for 2-Fluorobenzo[d]thiazol-4-ol involves its interaction with biological macromolecules, potentially serving as an enzyme inhibitor. Its structure allows it to fit into active sites of enzymes, thereby inhibiting their function and affecting metabolic pathways within cells.
2-Fluorobenzo[d]thiazol-4-ol has several scientific uses:
The synthesis of 2-fluorobenzo[d]thiazol-4-ol typically begins with fluorinated thiazole precursors, leveraging condensation reactions to establish the core heterocyclic structure. A prominent route involves the reaction of ortho-fluorinated anilines with thiocyanic acid derivatives under acidic conditions, followed by oxidative cyclization. For example, 2-aminothiophenol derivatives bearing a fluorine atom at the 6-position undergo condensation with formic acid or triethyl orthoformate to yield 6-fluorobenzo[d]thiazole intermediates. Subsequent regioselective hydroxylation at the 4-position is achieved using hydrogen peroxide in acetic acid, furnishing the target compound in 70–85% yield [2].
Alternative precursors like 4-fluorobenzo[d]thiazole-2-thiol (CAS 154327-24-9) enable further functionalization. This compound, characterized by its thiocarbonyl group (SMILES: Fc1cccc2sc(S)nc12), serves as a versatile building block for nucleophilic displacement reactions. Treatment with alkyl halides or acyl chlorides facilitates the introduction of substituents at the 2-position, while preserving the fluorine atom and enabling downstream modifications to access 4-ol derivatives [6].
Table 1: Key Precursors for Condensation-Based Synthesis
Precursor | Reaction Conditions | Product | Yield (%) |
---|---|---|---|
2-Amino-5-fluorothiophenol | Triethyl orthoformate, Δ, 12 h | 6-Fluorobenzo[d]thiazole | 78 |
4-Fluorobenzo[d]thiazole-2-thiol | Iodomethane, K₂CO₃, DMF | 2-Methylthio-4-fluorobenzothiazole | 92 |
2-Hydrazinyl-6-fluorobenzothiazole | Formic acid, reflux, 8 h | 6-Fluorobenzo[d]thiazol-4-ol | 86 |
Cyclization methods offer efficient pathways to construct the benzothiazole scaffold. Disulfide intermediates, generated via oxidation of ortho-mercaptoaniline derivatives, undergo intramolecular C–H functionalization to form the thiazole ring. In one approach, 2-((4-methoxybenzyl)thio)-4-fluoroaniline is deprotected using trifluoroacetic acid, followed by oxidation with dimethyl sulfoxide (DMSO) to form a disulfide. Under basic conditions (e.g., NaH in DMF), this disulfide undergoes deprotonation and cyclization to yield 6-fluorobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole—a strategy adaptable to 2-fluorobenzo[d]thiazol-4-ol synthesis through intermediate hydrolysis [3].
Electrophilic cyclization is equally effective. Fluorinated phenylthioureas, prepared from fluoroanilines and isothiocyanates, undergo iodine-mediated cyclization at 80°C to deliver 2-aminobenzothiazoles. Subsequent hydrolytic or oxidative demethylation then affords the 4-ol variant. This method tolerates electron-withdrawing groups (e.g., –NO₂, –CN) adjacent to the fluorine, enhancing substrate versatility [6] [10].
Microwave irradiation significantly enhances the efficiency of benzothiazole cyclization. In the synthesis of imine-based fluorobenzothiazoles, solvent-free condensation of 6-fluorobenzo[d]thiazol-2-amine with aldehydes under microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes (5–15 min) while improving yields by 8–15% compared to conventional heating. This method eliminates volatile organic solvents and is scalable for gram-quantity production [2] [10].
Catalyst-free, one-pot multicomponent reactions in water or ethanol represent another green strategy. For instance, 2-fluorobenzo[d]thiazol-4-ol derivatives containing α-trifluoromethyl tertiary alcohol motifs are synthesized via the reaction of 2-aminothiophenols, hexafluoroacetone, and aldehydes in aqueous medium at 70°C. This approach achieves atom economy >85% and reduces waste generation by avoiding transition-metal catalysts [10].
Late-stage fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) enables direct C–F bond formation on preassembled benzothiazole cores. Palladium-catalyzed C–H fluorination at the 4-position of benzothiazol-2(3H)-ones using AgF as a fluoride source affords 4-fluoro derivatives, which are then tautomerized to 4-ols. Copper(I)-catalyzed halogen exchange (Halex reaction) on 4-chlorobenzothiazoles is equally viable, employing KF in DMSO at 160°C to install fluorine with >90% selectivity [6] [8].
Table 2: Green Synthesis Techniques Comparison
Method | Conditions | Advantages | Yield Range (%) |
---|---|---|---|
Microwave irradiation | Solvent-free, 150 W, 120°C, 5–15 min | 85–92% yield; 8× faster kinetics | 85–92 |
Catalyst-free MCR | H₂O/EtOH, 70°C, 6–10 h | Atom economy >85%; no metal residues | 75–88 |
Pd-catalyzed C–H fluorination | Pd(OAc)₂, AgF, DMF, 100°C | Regioselective; tolerates sensitive groups | 65–78 |
Structure-activity relationship (SAR) studies focus on optimizing 2-fluorobenzo[d]thiazol-4-ol through modifications at three key sites: the 2-position fluorine, the 4-ol group, and the fused benzene ring. Fluorine’s strong electronegativity (χ = 4.0) enhances binding via dipole interactions and C–F···H–N contacts with biological targets like bovine serum albumin (BSA). Derivatives with electron-withdrawing groups (e.g., –CF₃) at the benzene ring’s 6-position exhibit improved antifungal activity against Alternaria alternata (EC₅₀: 10.7 mg/L) due to increased membrane permeability [7] [8].
The 4-ol group is crucial for hydrogen bonding. Acylation with cinnamoyl chlorides yields (E)-N-(2-(benzo[d]thiazol-6-yl)ethyl)-3-arylacrylamides, which display 3-fold enhanced BSA affinity (binding constant K = 4.2 × 10⁴ M⁻¹) compared to non-acylated analogs. Conversely, alkylation of the 4-OH reduces activity, confirming hydrogen-bond donation is essential for target engagement [2] [7].
Ring-fused hybrids expand therapeutic potential. Coumarin-conjugated derivatives, synthesized via Pechmann condensation, show dual antifungal and anticancer properties. The trifluoromethyl tertiary alcohol moiety at the benzylic position augments lipophilicity (log P = 2.8), balancing cellular uptake and solubility [8] [10].
Table 3: SAR-Driven Derivatives and Biological Activities
Modification Site | Derivative Structure | Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
C6 benzene ring | (E)-N-(2-(4-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethyl)-3-(p-tolyl)acrylamide | Antifungal (A. alternata) | 10.7 mg/L |
4-OH group | 2-Fluoro-4-(cinnamoyloxy)benzo[d]thiazole | BSA binding affinity | K = 4.2 × 10⁴ M⁻¹ |
Fused coumarin hybrid | 3-(2-Fluorobenzo[d]thiazol-4-yl)-7-hydroxy-2H-chromen-2-one | Anticancer (MCF-7 cells) | 8.3 μM |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1